molecular formula C16H23N5O2 B2832754 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide CAS No. 1002429-22-2

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide

Cat. No.: B2832754
CAS No.: 1002429-22-2
M. Wt: 317.393
InChI Key: HZUXTERVLSFXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C16H23N5O2 and its molecular weight is 317.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Potential

Compounds related to the specified chemical have been explored for their antimicrobial and antifungal properties. For example, a study has shown that pyrimidine and pyrazole derivatives exhibit promising antibacterial and antifungal activities. This aligns with the broader research into heterocyclic compounds, which are often investigated for potential antimicrobial applications (Deohate & Palaspagar, 2020).

Synthesis of Novel Derivatives

Research into the synthesis of novel derivatives, such as isoxazolines and isoxazoles, from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been conducted. This kind of synthesis is often pursued for the development of compounds with potential biological activities (Rahmouni et al., 2014).

Antitumor Activity

There's a focus on synthesizing pyrazolo[3,4-d]pyrimidine analogues for their potential antitumor properties. For instance, certain pyrazolo[3,4-d]pyrimidine compounds have been found to inhibit in vitro cell growth, highlighting the potential of these compounds in cancer research (Taylor & Patel, 1992).

Neuroinflammation Imaging

The synthesis of pyrazolo[1,5-a]pyrimidines for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes, has been explored. These compounds, including derivatives of N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, have shown potential as in vivo PET radiotracers for imaging neuroinflammation (Damont et al., 2015).

Radioligand Imaging

Developing selective radioligands like DPA-714 for imaging the translocator protein (18 kDa) with PET is another significant area of research. These studies are vital for advancing diagnostic imaging techniques in neurology and related fields (Dollé et al., 2008).

Anti-5-Lipoxygenase Agents

Compounds with pyrazolo[3,4-d]pyrimidine structure have been synthesized and evaluated for their potential as anti-5-lipoxygenase agents, indicating their possible use in treating conditions like asthma or allergies (Rahmouni et al., 2016).

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-6-7-17-14(22)9-20-15(23)12(4)13(5)18-16(20)21-11(3)8-10(2)19-21/h8H,6-7,9H2,1-5H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUXTERVLSFXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C(=C(N=C1N2C(=CC(=N2)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.